3,7,12-Trihydroxycholan-24-oate
Description
Contextualization of 3,7,12-Trihydroxycholan-24-oate as a Primary Bile Acid Metabolite
In humans, this compound (cholic acid) is one of the two major primary bile acids, alongside chenodeoxycholic acid, with both being produced in roughly equal amounts. wikipedia.orgfrontiersin.org The synthesis of cholic acid from cholesterol is a multi-step enzymatic process that primarily occurs in the hepatocytes of the liver. frontiersin.orgfrontiersin.org This conversion is the principal catabolic pathway for cholesterol, making it essential for maintaining cholesterol homeostasis. metabolon.comnih.gov
The main biosynthetic route is known as the "classical" or "neutral" pathway, which accounts for the vast majority of bile acid production. nih.govfrontiersin.org This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. nih.govfrontiersin.org The subsequent action of sterol 12α-hydroxylase (CYP8B1) is the key determinant for cholic acid formation; in its absence, the pathway leads to the production of chenodeoxycholic acid. nih.govfrontiersin.org An "alternative" or "acidic" pathway also exists, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which can produce chenodeoxycholic acid but not cholic acid. nih.govyoutube.com
Before being secreted into bile, the liver conjugates cholic acid with the amino acids glycine (B1666218) or taurine (B1682933), forming glycocholic acid and taurocholic acid, respectively. wikipedia.orgbiocrates.com This conjugation process increases the molecule's water solubility and reduces its passive absorption in the biliary tract and small intestine, ensuring it reaches the site of lipid digestion. metabolon.com Once in the intestine, these conjugated forms can be deconjugated and further metabolized by the gut microbiota into secondary bile acids, such as deoxycholic acid. biocrates.com
Historical Evolution of Bile Acid Research: From Digestion to Signaling Molecules
The scientific understanding of bile acids has undergone a profound transformation over the past two centuries. Initially viewed simply as waste products of cholesterol metabolism and detergents for fat digestion, they are now recognized as versatile signaling molecules with complex regulatory functions. nih.gov
The journey began in 1848 when Strecker first isolated cholic acid from ox bile, marking a pivotal moment in the study of these compounds. nih.gov For much of the following century, research focused on their chemical structure and their role as emulsifiers that facilitate nutrient absorption. nih.govull.es The development of advanced analytical techniques like gas chromatography and mass spectrometry in the mid-20th century significantly accelerated the field, allowing for precise measurement of bile acid levels and composition. nih.gov A key finding during this period was the observation in 1965 that feeding cholic acid to patients with hypercholesterolemia suppressed both cholesterol and bile acid synthesis, providing early hints of a feedback regulation mechanism. nih.gov
A paradigm shift occurred in 1999 with the discovery that bile acids act as ligands for the farnesoid X receptor (FXR), a nuclear receptor. nih.gov This finding repositioned bile acids from being mere digestive aids to being active signaling molecules. nih.gov This discovery opened up a new era of research, revealing that bile acids regulate the expression of genes involved in their own synthesis and transport, as well as in lipid and glucose metabolism. academax.comnih.gov Subsequent research identified other receptors, such as the G protein-coupled receptor TGR5, further expanding the known signaling capabilities of bile acids to influence processes throughout the body, including those in the central nervous system. nih.govfrontiersin.org This evolution in understanding has transformed bile acids into therapeutic targets for a range of metabolic diseases. nih.gov
| Year | Key Discovery/Development | Significance |
| 1848 | Strecker isolates cholic acid from ox bile. nih.gov | Marks the beginning of bile acid research. nih.gov |
| Early 1900s | Bile acids are primarily used as tonics and laxatives. nih.gov | Reflects the early understanding of their role in digestion and bile flow. nih.gov |
| Mid-20th Century | Development of gas chromatography and mass spectrometry. nih.gov | Enables precise analysis of bile acid levels and composition, advancing research. nih.gov |
| 1965 | Studies show that feeding cholic acid suppresses cholesterol and bile acid synthesis. nih.gov | Provides early evidence of feedback regulation by bile acids. nih.gov |
| 1999 | Discovery that bile acids are ligands for the farnesoid X receptor (FXR). nih.gov | Establishes bile acids as signaling molecules, shifting the research paradigm. nih.gov |
| Post-2000 | Identification of other bile acid receptors like TGR5 and elucidation of broad metabolic effects. nih.govacademax.com | Uncovers the extensive role of bile acids in systemic metabolic regulation. nih.govnih.gov |
This table outlines the historical evolution of bile acid research, highlighting the shift from their digestive role to their function as signaling molecules.
Properties
IUPAC Name |
4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39O5- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Genetic Regulation of 3,7,12 Trihydroxycholan 24 Oate
De Novo Synthesis Pathways: Classical and Alternative Routes of Primary Bile Acid Formation
The liver employs two main pathways for the de novo synthesis of primary bile acids from cholesterol: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govyoutube.comdiff.org The classical pathway is the major route, accounting for approximately 75-90% of total bile acid production in humans. nih.govyoutube.com Both pathways ultimately lead to the formation of the two primary bile acids, cholic acid and chenodeoxycholic acid (CDCA). youtube.comnih.gov
Cholesterol 7α-Hydroxylase (CYP7A1) Pathway: Rate-Limiting Step
Following the initial hydroxylation, a series of enzymatic reactions modify the steroid nucleus and shorten the side chain, eventually leading to the formation of cholic acid and chenodeoxycholic acid. youtube.com
Sterol 27-Hydroxylase (CYP27A1) and Oxysterol 7α-Hydroxylase (CYP7B1) Pathway
The alternative, or acidic, pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.govdiff.org This enzyme hydroxylates cholesterol at the 27th carbon position. The resulting 27-hydroxycholesterol (B1664032) is then further hydroxylated by oxysterol 7α-hydroxylase (CYP7B1). nih.govyoutube.com This pathway predominantly produces chenodeoxycholic acid, although it can also contribute to cholic acid synthesis. nih.gov While the classical pathway is the primary route for bile acid synthesis, the alternative pathway plays a significant role, particularly in certain physiological and pathological conditions.
Role of Sterol 12α-Hydroxylase (CYP8B1) in Cholic Acid Synthesis
The synthesis of cholic acid specifically requires the action of the enzyme sterol 12α-hydroxylase (CYP8B1). nih.govnih.govsinobiological.com This enzyme, located in the endoplasmic reticulum, introduces a hydroxyl group at the 12α-position of a steroid intermediate in the classical pathway. sinobiological.comwikipedia.org The presence and activity of CYP8B1 are crucial for determining the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. nih.gov In the absence of CYP8B1 activity, the synthesis of cholic acid is prevented, and chenodeoxycholic acid becomes the primary bile acid produced via the classical pathway. nih.govnih.gov
Enzymology of Key Bioconversion Steps and Associated Cytochrome P450 Enzymes
The biosynthesis of cholic acid is a complex process involving multiple enzymes, many of which belong to the cytochrome P450 (CYP) superfamily. These enzymes are monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds. wikipedia.orgcapes.gov.br
The key cytochrome P450 enzymes involved in the formation of 3,7,12-Trihydroxycholan-24-oate are:
CYP7A1 (Cholesterol 7α-hydroxylase): As the rate-limiting enzyme in the classical pathway, it initiates the entire process. nih.govnih.gov
CYP8B1 (Sterol 12α-hydroxylase): This enzyme is essential for the synthesis of cholic acid by catalyzing the 12α-hydroxylation of the steroid nucleus. nih.govsinobiological.comnih.gov
CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme initiates the alternative pathway and is also involved in later steps of the classical pathway, specifically in the oxidation of the cholesterol side chain. nih.govyoutube.com
CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme is a key player in the alternative pathway, hydroxylating oxysterols at the 7α-position. nih.govnih.gov
In addition to these, other enzymes such as 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase (HSD3B7) and aldo-keto reductases are also involved in the multi-step conversion of cholesterol to cholic acid. nih.gov
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes
The synthesis of cholic acid is tightly regulated to maintain cholesterol homeostasis and prevent the accumulation of potentially toxic bile acids. This regulation occurs primarily at the level of gene transcription, controlling the expression of the key biosynthetic enzymes. nih.govphysiology.org Nuclear receptors, which are transcription factors activated by small lipophilic molecules, play a central role in this regulatory network. oup.comnih.gov
Nuclear Receptor-Mediated Feedback Inhibition (e.g., FXR-SHP-CYP7A1 Axis)
A critical regulatory mechanism is the negative feedback inhibition of bile acid synthesis by its own end products. nih.gov This is primarily mediated by the farnesoid X receptor (FXR), a nuclear receptor that functions as a bile acid sensor. oup.comnih.gov
When bile acid levels in the liver increase, they bind to and activate FXR. nih.gov Activated FXR then induces the expression of another nuclear receptor, the small heterodimer partner (SHP). nih.govnih.gov SHP, in turn, acts as a transcriptional repressor. It inhibits the activity of key transcription factors, such as hepatocyte nuclear factor 4α (HNF4α) and liver receptor homolog-1 (LRH-1), which are required for the expression of the CYP7A1 and CYP8B1 genes. nih.govnih.gov This FXR-SHP-mediated repression of CYP7A1 and CYP8B1 transcription effectively shuts down the classical bile acid synthesis pathway, thus preventing the overproduction of cholic acid and other bile acids. nih.govnih.gov
In the intestine, FXR activation by bile acids induces the expression of fibroblast growth factor 19 (FGF19 in humans, FGF15 in rodents). nih.gov FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4. This binding activates a signaling cascade that also leads to the repression of CYP7A1 gene expression, providing another layer of feedback control. nih.govfao.org
The intricate interplay of these pathways ensures a finely tuned regulation of this compound synthesis, linking it to whole-body cholesterol and lipid metabolism.
Interactive Data Tables
Key Enzymes in this compound (Cholic Acid) Biosynthesis
| Enzyme | Gene | Location | Function in Cholic Acid Synthesis | Pathway |
| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Rate-limiting step, 7α-hydroxylation of cholesterol. nih.govnih.gov | Classical |
| Sterol 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | 12α-hydroxylation, determines cholic acid synthesis. nih.govsinobiological.comnih.gov | Classical |
| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Initiates alternative pathway, side-chain oxidation. nih.govdiff.org | Alternative/Classical |
| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | 7α-hydroxylation of oxysterols. nih.govnih.gov | Alternative |
Regulatory Factors in this compound (Cholic Acid) Synthesis
| Factor | Type | Primary Function in Regulating Cholic Acid Synthesis |
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Senses bile acid levels and initiates feedback inhibition. oup.comnih.gov |
| Small Heterodimer Partner (SHP) | Nuclear Receptor | Represses transcription of CYP7A1 and CYP8B1 genes. nih.govnih.gov |
| Hepatocyte Nuclear Factor 4α (HNF4α) | Transcription Factor | Promotes basal transcription of CYP7A1 and CYP8B1. nih.gov |
| Liver Receptor Homolog-1 (LRH-1) | Transcription Factor | Activates transcription of CYP7A1. nih.gov |
| Fibroblast Growth Factor 19 (FGF19) | Hormone | Signals from the intestine to the liver to repress CYP7A1 expression. nih.gov |
Role of Fibroblast Growth Factor 15/19 (FGF15/19) in Hepatic Regulation
A key endocrine regulator of cholic acid synthesis is the Fibroblast Growth Factor 15/19 (FGF15/19) signaling pathway, which acts as a negative feedback mechanism. youtube.comresearchgate.net FGF15 in rodents and its human ortholog FGF19 are hormones produced in the enterocytes of the ileum in response to the activation of the farnesoid X receptor (FXR) by bile acids. researchgate.netnih.gov Once secreted into the portal circulation, FGF15/19 travels to the liver and binds to its receptor complex on the surface of hepatocytes, which consists of the FGF receptor 4 (FGFR4) and its co-receptor β-Klotho. researchgate.netresearchgate.net
Table 1: Key Components of the FGF15/19 Signaling Pathway in Hepatic Regulation of Cholic Acid Synthesis
| Component | Function | Source |
|---|---|---|
| FGF15/19 | Intestinal hormone that initiates the negative feedback loop. | youtube.comresearchgate.net |
| FXR (Farnesoid X Receptor) | Nuclear receptor in enterocytes activated by bile acids to induce FGF15/19 expression. | researchgate.netnih.gov |
| FGFR4/β-Klotho | Receptor complex on hepatocytes that binds to FGF15/19. | researchgate.netresearchgate.net |
| ERK/JNK Pathways | Intracellular signaling cascades activated by FGF15/19 binding, leading to CYP7A1 repression. | nih.gov |
| CYP7A1 | Rate-limiting enzyme in the classical pathway of bile acid synthesis, transcriptionally repressed by the FGF15/19 pathway. | nih.gov |
Other Transcription Factors and Co-regulators
Beyond the FGF15/19 axis, a number of other transcription factors and co-regulators play crucial roles in the genetic regulation of cholic acid synthesis.
Farnesoid X Receptor (FXR): Acting as a bile acid sensor, FXR is a nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis. researchgate.netnih.gov When activated by bile acids in hepatocytes, FXR induces the expression of the Small Heterodimer Partner (SHP). nih.gov
Small Heterodimer Partner (SHP): SHP is an atypical nuclear receptor that lacks a DNA-binding domain and functions as a transcriptional co-repressor. nih.govnih.gov Upon induction by FXR, SHP inhibits the transcription of CYP7A1 and CYP8B1, another key enzyme in cholic acid synthesis, by interacting with and inhibiting the activity of other transcription factors such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF-4α). nih.govnih.gov The stability of the SHP protein itself is regulated by bile acid signaling through an ERK-dependent inhibition of its proteasomal degradation. nih.gov
Liver X Receptor (LXR): LXR functions as a cholesterol sensor in the liver. youtube.comnih.gov When cellular cholesterol levels are high, LXR is activated by oxysterols (oxidized derivatives of cholesterol) and induces the transcription of CYP7A1 in a feed-forward mechanism to promote the conversion of cholesterol into bile acids. youtube.comnih.gov This highlights a counter-regulatory mechanism to the negative feedback provided by bile acids.
Hepatocyte Nuclear Factor 4α (HNF-4α): HNF-4α is a liver-enriched transcription factor that is essential for the expression of several genes involved in bile acid biosynthesis, including CYP8B1, the enzyme responsible for the 12α-hydroxylation step that is critical for cholic acid formation. researchgate.net Studies in mice lacking hepatic HNF-4α have shown a marked decrease in the expression of genes involved in both the hydroxylation and side-chain oxidation of cholesterol. researchgate.net
Table 2: Key Transcription Factors and Co-regulators in Cholic Acid Synthesis
| Factor/Co-regulator | Function | Target Gene(s) | Source |
|---|---|---|---|
| FXR | Bile acid sensor, induces SHP expression. | SHP | researchgate.netnih.gov |
| SHP | Transcriptional co-repressor, inhibits bile acid synthesis. | CYP7A1, CYP8B1 | nih.govnih.gov |
| LXR | Cholesterol sensor, promotes bile acid synthesis. | CYP7A1 | youtube.comnih.gov |
| HNF-4α | Essential for the expression of key biosynthetic enzymes. | CYP8B1 | researchgate.net |
| PXR/CAR | Xenobiotic sensors involved in bile acid detoxification. | Genes for hydroxylating enzymes | youtube.comnih.gov |
Subcellular Localization of Biosynthetic Processes within Hepatocytes
The biosynthesis of cholic acid from cholesterol is a complex multi-step process that occurs across several subcellular compartments within the hepatocyte, including the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. youtube.comthemedicalbiochemistrypage.org Each organelle houses specific enzymes required for the sequential modifications of the cholesterol molecule.
The initial and rate-limiting step of the classical pathway, the 7α-hydroxylation of cholesterol, is catalyzed by cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum . youtube.com The endoplasmic reticulum also contains other key enzymes such as sterol 12α-hydroxylase (CYP8B1), which is necessary for the synthesis of cholic acid, and enzymes that activate C27 bile acid intermediates before their transport to the peroxisomes. nih.govnih.gov
The mitochondria play a crucial role, particularly in the alternative or acidic pathway of bile acid synthesis, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.gov This enzyme is also involved in the later stages of the classical pathway, specifically in the oxidation of the sterol side chain. nih.gov
Certain enzymatic reactions in the bile acid synthesis pathway occur in the cytosol . researchgate.net
Finally, the peroxisomes are essential for the final steps of cholic acid synthesis. nih.govnih.gov They are responsible for the β-oxidation of the side chain of the C27-bile acid intermediates to form the mature C24-bile acids, including cholic acid. nih.govnih.gov The conjugation of cholic acid with the amino acids glycine (B1666218) or taurine (B1682933), a process that increases its water solubility and reduces its toxicity, is also believed to primarily occur within the peroxisomes. nih.govnih.gov
Table 3: Subcellular Localization of Key Enzymes in Cholic Acid Biosynthesis
| Enzyme | Subcellular Location | Function in Cholic Acid Synthesis | Source |
|---|---|---|---|
| Cholesterol 7α-hydroxylase (CYP7A1) | Endoplasmic Reticulum | Rate-limiting step in the classical pathway. | youtube.com |
| Sterol 12α-hydroxylase (CYP8B1) | Endoplasmic Reticulum | 12α-hydroxylation, essential for cholic acid formation. | nih.gov |
| Sterol 27-hydroxylase (CYP27A1) | Mitochondria | Initiates the alternative pathway and involved in side-chain oxidation in the classical pathway. | nih.gov |
| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Peroxisomes (predominantly) | Conjugation of cholic acid with glycine or taurine. | nih.gov |
| Peroxisomal β-oxidation enzymes | Peroxisomes | Shortening of the C27 side chain to form C24 cholic acid. | nih.govnih.gov |
Metabolic Transformations and Enterohepatic Dynamics of 3,7,12 Trihydroxycholan 24 Oate
Conjugation Mechanisms: Glycine (B1666218) and Taurine (B1682933) Conjugation
In the liver, cholic acid undergoes conjugation with the amino acids glycine or taurine, a critical step that increases its water solubility and amphipathic nature, thereby reducing its cytotoxicity and enhancing its physiological function. nih.govwikipedia.org This biochemical process is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT), which is present in the liver. elsevierpure.com Evidence suggests that a single enzyme is capable of catalyzing the conjugation of cholic acid with both glycine and taurine. elsevierpure.comnih.gov
The conjugation process occurs in the peroxisomes of liver cells and involves the formation of an intermediate, choloyl-CoA. nih.gov The peroxisomal fraction of the liver demonstrates a high capacity for conjugating cholic acid with both taurine and glycine. nih.gov The preference for glycine or taurine conjugation can vary among species. nih.gov For instance, in vitro studies with guinea-pig liver have shown a higher affinity for taurine over glycine. nih.gov The resulting conjugated bile acids, glycocholic acid and taurocholic acid, are then secreted into the bile.
Table 1: Key Features of Cholic Acid Conjugation
| Feature | Description |
|---|---|
| Location | Liver (Peroxisomes) nih.gov |
| Enzyme | Bile acid-CoA:amino acid N-acyltransferase (BAT) elsevierpure.com |
| Amino Acids | Glycine, Taurine nih.govnih.gov |
| Intermediate | Choloyl-CoA nih.gov |
| Products | Glycocholic acid, Taurocholic acid nih.gov |
| Significance | Increases water solubility and reduces cytotoxicity of the bile acid. nih.gov |
Molecular Mechanisms of Enterohepatic Circulation and Transport Systems
The enterohepatic circulation is a highly efficient process that recycles approximately 95% of bile acids, including the conjugated forms of cholic acid. wikipedia.org This circuit involves a coordinated series of transport systems located on the membranes of hepatocytes in the liver and enterocytes in the small intestine.
The initial step in the hepatic uptake of conjugated cholic acid from the portal blood is mediated primarily by the Na+-taurocholate cotransporting polypeptide (NTCP), also known as SLC10A1. nih.govsolvobiotech.comnih.gov Located on the basolateral (sinusoidal) membrane of hepatocytes, NTCP is a sodium-dependent transporter. nih.govsolvobiotech.com Structural and functional studies reveal that NTCP utilizes the sodium gradient across the cell membrane to drive the uptake of bile salts. nih.govbiorxiv.org The proposed transport mechanism involves the binding of two sodium ions for each bile salt molecule. nih.govbiorxiv.org Recent cryo-electron microscopy structures of human NTCP have provided insights into its architecture, revealing a transmembrane tunnel that facilitates substrate transport. nih.gov
Following uptake into hepatocytes, conjugated bile acids are secreted across the canalicular membrane into the bile. This is an active, ATP-dependent process primarily driven by the Bile Salt Export Pump (BSEP), or ABCB11. nih.govnih.gov BSEP is a member of the ATP-binding cassette (ABC) superfamily of transporters and is the major transporter for the secretion of monovalent conjugated bile acids. nih.gov Functional studies have demonstrated that BSEP has a higher affinity for conjugated bile acids like taurocholic acid (TCA) and glycocholic acid (GCA) compared to unconjugated cholic acid. nih.gov The expression of BSEP is regulated by the farnesoid X receptor (FXR), a nuclear receptor that is activated by bile acids. nih.gov
After their role in fat digestion in the small intestine, the majority of conjugated bile acids are reabsorbed in the terminal ileum. This crucial step is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2 or the ileal bile acid transporter (IBAT). nih.govwikipedia.org ASBT is located on the brush border membrane of enterocytes. wikipedia.org Similar to NTCP, ASBT is a sodium-dependent symporter, with a transport stoichiometry of 2:1 (sodium:bile acid). nih.gov The high efficiency of ASBT is reflected in the fact that less than 5% of the bile acid pool is lost in the feces daily. nih.gov Structural studies of bacterial homologues of ASBT have provided a model for its transport mechanism, suggesting a rocker-switch motion to translocate bile acids across the membrane. creative-biostructure.comnysbc.org
Once inside the enterocyte, bile acids are transported across the basolateral membrane into the portal circulation to complete the enterohepatic circuit. The primary transporter responsible for this efflux is the heteromeric organic solute transporter, OSTα-OSTβ. nih.govpnas.orgnih.gov Both Ostα and Ostβ subunits are required for a functional transporter. nih.gov Studies in mice with a disrupted Ostα gene have demonstrated a significant reduction in trans-ileal transport of taurocholate, confirming the essential role of OSTα-OSTβ in intestinal bile acid absorption. pnas.org
Other transporters have been suggested to play a minor or controversial role in the basolateral efflux of bile acids from enterocytes. These include the multidrug resistance-associated protein 3 (MRP3) and a truncated isoform of ASBT (t-ASBT). mdpi.combiologists.comnih.gov While MRP3 can transport bile acids, its affinity is relatively low, suggesting it may not be the principal basolateral transporter under normal physiological conditions but might play a role in cholestasis. nih.gov The functional significance of t-ASBT in basolateral transport in humans remains to be fully elucidated. biologists.com
Table 2: Key Transporters in the Enterohepatic Circulation of Cholic Acid
| Transporter | Location | Function |
|---|---|---|
| NTCP (SLC10A1) | Basolateral membrane of hepatocytes nih.govsolvobiotech.com | Hepatic uptake from portal blood nih.gov |
| BSEP (ABCB11) | Canalicular membrane of hepatocytes nih.govnih.gov | Biliary secretion nih.gov |
| ASBT (SLC10A2) | Apical membrane of ileal enterocytes nih.govwikipedia.org | Intestinal reabsorption nih.gov |
| OSTα-OSTβ | Basolateral membrane of ileal enterocytes nih.govpnas.org | Basolateral efflux into portal blood nih.govpnas.org |
Microbial Biotransformations of 3,7,12-Trihydroxycholan-24-oate in the Gut
Bile acids that escape reabsorption in the small intestine enter the colon, where they are subjected to extensive biotransformations by the gut microbiota. The primary transformation of cholic acid is 7α-dehydroxylation, which converts it into the secondary bile acid, deoxycholic acid. youtube.comresearchgate.net This multi-step enzymatic process is carried out by a specific consortium of anaerobic bacteria, primarily belonging to the Clostridium and Bacteroides genera. youtube.comresearchgate.net
The genes encoding the enzymes for 7α-dehydroxylation are organized in a bile acid-inducible (bai) operon. nih.govfrontiersin.org The conversion of cholic acid to deoxycholic acid involves a series of enzymatic reactions:
Deconjugation: The first step is the hydrolysis of the amide bond, removing the glycine or taurine moiety, which is catalyzed by bile salt hydrolases (BSH). This produces unconjugated cholic acid. youtube.com
Activation: Cholic acid is then activated to its coenzyme A (CoA) thioester, cholyl-CoA, by a bile acid-CoA ligase, encoded by the baiB gene. nih.gov
Oxidation: The 3α-hydroxyl group of cholyl-CoA is oxidized to a 3-oxo group by a 3α-hydroxysteroid dehydrogenase (3α-HSDH), an enzyme encoded by baiA. nih.gov
Dehydration: The key 7α-dehydroxylation step is catalyzed by a 7α-dehydratase, encoded by baiE, which removes the 7α-hydroxyl group, leading to the formation of a Δ6 intermediate. frontiersin.org
Further transformations: Subsequent enzymatic steps, including those catalyzed by products of baiF (bile acid-CoA hydrolase) and other bai genes, lead to the final product, deoxycholic acid. frontiersin.org Some bacteria, like Bacteroides intestinalis, can convert cholic acid into its 7-oxo derivative. nih.govnih.gov
Deconjugation by Bile Salt Hydrolases
The initial and obligatory step in the intestinal metabolism of conjugated bile acids, such as glycocholic acid and taurocholic acid, is deconjugation. This reaction is catalyzed by a class of microbial enzymes known as bile salt hydrolases (BSHs). mdpi.commdpi.com BSHs cleave the amide bond that links the steroid core of the bile acid to its amino acid conjugate (glycine or taurine), releasing the unconjugated bile acid, this compound (cholate), and the respective amino acid. mdpi.com This "gateway reaction" is critical as it renders the bile acid susceptible to a wider array of subsequent microbial modifications. physiology.org
A diverse range of gut bacteria possess BSH activity, indicating its importance for bacterial survival and adaptation within the bile-rich environment of the gut. mdpi.com Genera known to harbor BSH-positive strains include both Gram-positive and Gram-negative bacteria such as Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium. mdpi.commdpi.comphysiology.org The widespread presence of these enzymes underscores the efficiency of bile acid deconjugation in the intestinal lumen. mdpi.com
7α-Dehydroxylation to Secondary Bile Acids
Following deconjugation, this compound can undergo a multi-step enzymatic process known as 7α-dehydroxylation. This transformation is a central pathway in the formation of secondary bile acids and is carried out by a select group of anaerobic bacteria in the colon, most notably certain species of the genus Clostridium. nih.gov The primary product of the 7α-dehydroxylation of cholic acid is deoxycholic acid (DCA). mdpi.comnih.gov
The conversion of cholic acid to deoxycholic acid involves a complex series of biochemical reactions. It is initiated by the oxidation of the 3α-hydroxyl group and the transfer of the double bond from the Δ5 to the Δ4 position of the steroid nucleus. Subsequently, the 7α-hydroxyl group is removed, leading to the formation of an intermediate that is then reduced to yield deoxycholic acid. physiology.org This biotransformation significantly alters the physicochemical properties of the bile acid, increasing its hydrophobicity.
Other Microbial Modifications and Metabolites
Beyond deconjugation and 7α-dehydroxylation, the gut microbiota can subject this compound and its derivatives to a variety of other modifications. These include oxidation and epimerization of the hydroxyl groups at positions C-3, C-7, and C-12, catalyzed by microbial hydroxysteroid dehydrogenases (HSDHs). tandfonline.com These enzymatic actions lead to the formation of a diverse array of bile acid metabolites. For example, the oxidation of hydroxyl groups can form keto-bile acids, and the epimerization of the 7α-hydroxyl group of cholic acid can lead to the formation of ursodeoxycholic acid (UDCA), although this is a minor pathway. nih.govtandfonline.com
Recent research has also uncovered novel microbial modifications of bile acids, including reconjugation with different amino acids such as leucine, phenylalanine, and tyrosine. oup.comnih.gov Furthermore, gut microbes can esterify bile acids with fatty acids, creating a class of metabolites known as bile acid-3-O-acylates. nih.govresearchgate.net Another recently discovered modification is the succinylation of cholic acid, producing 3-succinylated cholic acid. oup.comnih.gov These modifications further expand the diversity and functional potential of the bile acid pool.
Table 1: Key Microbial Modifications of this compound and Resulting Metabolites
| Modification | Enzyme/Process | Substrate | Major Product(s) | Microbial Genera Involved |
| Deconjugation | Bile Salt Hydrolase (BSH) | Glycocholic acid, Taurocholic acid | This compound (Cholate) | Bacteroides, Clostridium, Lactobacillus, Bifidobacterium |
| 7α-Dehydroxylation | Multi-step enzymatic pathway | This compound | Deoxycholic acid (DCA) | Clostridium |
| Oxidation/Epimerization | Hydroxysteroid Dehydrogenases (HSDHs) | This compound | Keto-bile acids, Ursodeoxycholic acid (UDCA) | Various gut bacteria |
| Reconjugation | Microbial enzymes | This compound | Amino acid-conjugated bile acids | Bacteroides, Lactobacillus, Bifidobacterium, Clostridium |
| Esterification | Microbial enzymes | This compound | Bile acid-3-O-acylates | Bacteroides |
| Succinylation | Microbial enzymes | This compound | 3-succinylated cholic acid | Not specified |
Extrahepatic Circulation and Renal Excretion Mechanisms
While the vast majority (approximately 95%) of bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation, a small fraction escapes this recycling and enters the systemic circulation. youtube.comnih.gov These circulating bile acids, including this compound, can then be filtered by the kidneys. Under normal physiological conditions, the urinary excretion of bile acids is minimal. nih.gov
The renal handling of bile acids is a dynamic process involving glomerular filtration, tubular reabsorption, and tubular secretion. physiology.orgphysiology.org Unconjugated bile acids like cholic acid, once filtered, are largely reabsorbed in the proximal tubules. physiology.orgphysiology.org This reabsorption is an active process mediated by transporters such as the apical sodium-dependent bile acid transporter (ASBT), which is also found in the ileum. physiology.orgresearchgate.netdrugbank.com
However, under conditions of high bile acid load or cholestasis, where the enterohepatic circulation is impaired, renal excretion becomes a more significant route for bile acid elimination. mdpi.com In such scenarios, there is an upregulation of specific transporters in the renal tubules that facilitate the secretion of bile acids into the urine. mdpi.com These include members of the organic anion transporter (OAT) family and multidrug resistance-associated protein 2 (MRP2), which are involved in the tubular secretion of modified and conjugated bile acids. mdpi.comnih.gov The efficiency of renal excretion can be influenced by the type of bile acid, with sulfated and glucuronidated conjugates being more readily excreted. mdpi.comnih.gov
Molecular Mechanisms of Action and Signaling of 3,7,12 Trihydroxycholan 24 Oate
Nuclear Receptor-Mediated Signaling: Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a key nuclear receptor that functions as a cellular sensor for bile acids. nih.gov Its activation by ligands such as 3,7,12-Trihydroxycholan-24-oate initiates a cascade of transcriptional events that are central to maintaining metabolic homeostasis.
Ligand Binding and Receptor Activation Specificity
The activation of the Farnesoid X Receptor (FXR) is intricately linked to the chemical structure of the binding bile acid. This compound, or cholic acid, is a primary bile acid that can bind to and activate FXR. However, its affinity and efficacy as an FXR agonist are considered lower than that of chenodeoxycholic acid (CDCA), which is regarded as the most potent endogenous FXR ligand.
The specificity of ligand binding is determined by the three-dimensional structure of the FXR ligand-binding domain (LBD). The hydrophobic pocket of the LBD primarily interacts with the hydrophobic β-face of the bile acid's steroid nucleus. The hydrophilic α-face of the bile acid, which contains hydroxyl groups at various positions, also plays a critical role in the activation of FXR. nih.gov The presence and orientation of these hydroxyl groups significantly impact the ligand's ability to induce the conformational changes in FXR necessary for co-regulator recruitment and subsequent transcriptional activation. Specifically, the 12α-hydroxyl group present in cholic acid is known to reduce its binding affinity for FXR. nih.gov This is because the FXR ligand-binding domain cannot favorably accommodate this particular hydroxyl group, leading to a less stable interaction compared to bile acids lacking it, such as CDCA. nih.gov Epimers of bile acids with hydroxyl groups in the β-position are generally inactive as FXR ligands. nih.gov
Transcriptional Regulation of Target Genes in Metabolism and Transport
Upon activation by this compound, the Farnesoid X Receptor (FXR) undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). spandidos-publications.com This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes. spandidos-publications.com This binding initiates the recruitment of co-activators and the assembly of the transcriptional machinery, leading to the regulation of gene expression. FXR activation influences a wide array of genes involved in bile acid, lipid, and glucose metabolism. researchgate.net
A key target gene of FXR is the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. nih.gov The induction of SHP by FXR is a central mechanism for the negative feedback regulation of bile acid synthesis. Other important target genes include those encoding for transporters involved in bile acid homeostasis, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2) , which are responsible for the efflux of bile acids from hepatocytes. researchgate.net FXR also regulates the expression of genes involved in cholesterol metabolism, such as the Scavenger Receptor Class B Type I (SR-BI) , which mediates the uptake of high-density lipoprotein (HDL) cholesterol. spandidos-publications.com Conversely, FXR activation represses the expression of Cytochrome P450 7A1 (CYP7A1) and Cytochrome P450 8B1 (CYP8B1) , the rate-limiting enzymes in the classical pathway of bile acid synthesis. researchgate.net
Table 1: Key FXR Target Genes Regulated by this compound Activation
| Gene | Function | Effect of FXR Activation |
| SHP (Small Heterodimer Partner) | Transcriptional co-repressor | Upregulation nih.gov |
| BSEP (Bile Salt Export Pump) | Hepatocellular bile salt export | Upregulation researchgate.net |
| MRP2 (Multidrug Resistance-Associated Protein 2) | Canalicular export of organic anions | Upregulation researchgate.net |
| SR-BI (Scavenger Receptor Class B Type I) | HDL cholesterol uptake | Upregulation spandidos-publications.com |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Downregulation researchgate.net |
| CYP8B1 (Sterol 12α-hydroxylase) | Enzyme in cholic acid synthesis | Downregulation researchgate.net |
| IBABP (Ileal Bile Acid Binding Protein) | Intestinal bile acid uptake | Upregulation nih.gov |
| FGF19 (Fibroblast Growth Factor 19) | Intestinal hormone regulating bile acid synthesis | Upregulation researchgate.net |
Co-regulator Interactions (e.g., SHP, LRH-1, RXR)
The transcriptional activity of the Farnesoid X Receptor (FXR) is modulated through its interactions with various co-regulator proteins. A fundamental interaction is the formation of a heterodimer with the Retinoid X Receptor (RXR) , which is essential for the binding of the complex to DNA. spandidos-publications.com
Upon activation by bile acids like this compound, FXR induces the expression of the Small Heterodimer Partner (SHP) . nih.gov SHP then acts as a transcriptional co-repressor by interacting with and inhibiting the activity of other nuclear receptors. A key target of SHP-mediated repression is the Liver Receptor Homolog-1 (LRH-1) . nih.gov LRH-1 is a critical positive regulator of the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis. nih.gov By inhibiting LRH-1, SHP effectively shuts down bile acid production, forming a negative feedback loop. nih.gov
Interestingly, research has shown that FXR can also directly regulate the expression of SHP by binding to an LRH-1 binding site within the human SHP promoter, and this can occur independently of LRH-1 itself. nih.govdoaj.org While LRH-1 can independently activate the SHP promoter, it does not appear to synergistically enhance the FXR-mediated activation. nih.govresearchgate.net This highlights a complex interplay between these nuclear receptors in the fine-tuning of gene expression.
G Protein-Coupled Receptor-Mediated Signaling: Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1)
Agonist Binding and Intracellular Signaling Cascades (e.g., cAMP, ERK, PI3K)
Activation of TGR5 by bile acids, including this compound, initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, TGR5 is primarily coupled to the Gαs protein subunit. Upon ligand binding, Gαs is activated, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP) . frontiersin.org This increase in intracellular cAMP can then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses. For instance, the TGR5-cAMP-PKA pathway has been shown to inhibit intestinal epithelial cell apoptosis. nih.gov
Beyond the canonical cAMP pathway, TGR5 activation can also lead to the stimulation of other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. frontiersin.org In certain cell types, TGR5 agonists have been shown to either inhibit or induce ERK signaling, suggesting cell-type specific coupling of TGR5 to different G proteins (Gαs or Gαi). frontiersin.org Furthermore, there is evidence linking TGR5 signaling to the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , which is a critical regulator of cell survival and metabolism.
Receptor Expression, Desensitization, and Trafficking
The Takeda G Protein-Coupled Receptor 5 (TGR5) is expressed in a variety of tissues and cell types, including the intestine, brown adipose tissue, skeletal muscle, and immune cells. nih.govyoutube.com Its widespread distribution underscores its diverse physiological roles.
A notable feature of TGR5 is its atypical behavior regarding desensitization and trafficking. Unlike many other G protein-coupled receptors that undergo rapid desensitization and internalization upon agonist binding, TGR5 does not appear to interact with β-arrestins, which are key proteins mediating these processes. nih.govresearchgate.net Consequently, TGR5 does not undergo agonist-induced endocytosis and trafficking to endosomes. nih.govresearchgate.net Instead, TGR5 remains at the plasma membrane, where it can transmit sustained signals from lipid rafts. nih.govresearchgate.net This lack of desensitization suggests that TGR5 can mediate prolonged cellular responses to bile acid stimulation. nih.gov
Other Receptor Interactions: Sphingosine-1-Phosphate Receptor 2 (S1PR2)
Beyond its classical interactions with nuclear receptors, this compound and its conjugated forms, such as taurocholic acid (TCA), engage with cell surface receptors, notably the G protein-coupled receptor (GPCR), Sphingosine-1-Phosphate Receptor 2 (S1PR2). nih.govnih.gov This interaction unveils a rapid, non-genomic signaling axis for bile acids.
Conjugated bile acids have been demonstrated to activate S1PR2, which is the predominant S1P receptor in cholangiocytes and hepatocytes. nih.gov This activation is not a direct binding of the bile acid to the ligand-binding pocket of S1PR2 in the same manner as its natural ligand, sphingosine-1-phosphate (S1P). Instead, evidence suggests an indirect mechanism where conjugated bile acids stimulate S1PR2 signaling. nih.gov This leads to the activation of downstream pathways, including the ERK1/2 and AKT signaling cascades. nih.govnih.gov
The interaction between conjugated bile acids and S1PR2 has significant physiological implications. In the liver, this signaling pathway is implicated in the regulation of both lipid and glucose metabolism. nih.gov For instance, the activation of AKT through S1PR2 by conjugated bile acids can stimulate glycogen (B147801) synthesis, mimicking the effects of insulin (B600854). nih.gov Furthermore, S1PR2 signaling has been shown to play a role in cholangiocyte proliferation and has been implicated in the pathophysiology of cholestatic liver injury. nih.gov Studies have also revealed that bile acid-mediated S1PR2 signaling in the brain can contribute to neuroinflammation. frontiersin.org
| Aspect | Detailed Finding | Primary Consequence | Reference |
|---|---|---|---|
| Receptor Activation | Conjugated bile acids, like taurocholic acid (TCA), activate S1PR2, a G protein-coupled receptor. nih.govnih.gov | Initiation of non-genomic signaling cascades independent of nuclear receptor activation. | nih.govnih.gov |
| Signaling Pathways | Activation of S1PR2 by conjugated bile acids leads to the stimulation of the ERK1/2 and AKT pathways. nih.govnih.gov | Modulation of cellular processes such as proliferation, survival, and metabolism. | nih.govnih.gov |
| Metabolic Regulation | In hepatocytes, this signaling axis is involved in the regulation of hepatic lipid and glucose metabolism, including the stimulation of glycogen synthesis. nih.gov | Contributes to the overall role of bile acids in maintaining metabolic homeostasis. | nih.gov |
| Pathophysiological Roles | S1PR2 signaling mediated by bile acids is implicated in cholangiocyte proliferation during cholestasis and can contribute to neuroinflammation. nih.govfrontiersin.org | Highlights potential therapeutic targets for cholestatic liver diseases and neurological complications of liver failure. | nih.govfrontiersin.org |
Non-Genomic Actions and Rapid Signaling Cascades
The activation of S1PR2 by conjugated bile acids is sensitive to pertussis toxin, indicating the involvement of Gαi proteins. nih.gov This G protein coupling leads to the activation of downstream kinases, primarily ERK1/2 and AKT. nih.govnih.gov The activation of these pathways has been observed in various cell types, including hepatocytes. nih.gov
These rapid signaling events have direct metabolic consequences. For example, the bile acid-induced activation of the AKT pathway can lead to the phosphorylation and inhibition of glycogen synthase kinase 3 (GSK3), thereby promoting glycogen synthesis. nih.gov Additionally, this signaling can influence the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), contributing to the regulation of hepatic glucose output. nih.gov
| Signaling Component | Role in the Cascade | Downstream Effect | Reference |
|---|---|---|---|
| S1PR2 | Cell surface G protein-coupled receptor activated by conjugated bile acids. nih.gov | Initiates the non-genomic signaling cascade. | nih.gov |
| Gαi protein | Couples to S1PR2 and is activated upon bile acid stimulation. nih.gov | Transduces the signal from the receptor to downstream effectors. | nih.gov |
| ERK1/2 | A key mitogen-activated protein kinase (MAPK) activated downstream of S1PR2. nih.govnih.gov | Regulates cell proliferation, differentiation, and survival. | nih.govnih.gov |
| AKT (Protein Kinase B) | A serine/threonine kinase activated by the S1PR2 pathway. nih.govnih.gov | Promotes cell survival and metabolic processes like glycogen synthesis. | nih.govnih.gov |
Post-Translational Modifications and Signaling Cross-talk of Receptors
The signaling activity of receptors that interact with this compound is further modulated by post-translational modifications (PTMs). These modifications, such as acetylation and sumoylation, can fine-tune the receptor's function and its cross-talk with other signaling pathways.
A primary receptor for bile acids, the farnesoid X receptor (FXR), is a key example of a receptor regulated by PTMs. The acetyltransferase p300 can acetylate FXR, a process that is enhanced by FXR agonists. nih.gov This acetylation has a dual role: it can initially promote the expression of FXR target genes by acetylating histones at their promoters, but it can also decrease FXR's DNA binding capacity, thereby limiting its own activity. nih.gov This process is counter-regulated by the deacetylase SIRT1. nih.gov
Furthermore, FXR can undergo sumoylation. SUMOylated FXR has been shown to transrepress the NF-κB signaling pathway, which is a key pathway in inflammation. nih.gov This provides a mechanism for the anti-inflammatory effects of bile acids. Interestingly, there is cross-talk between these PTMs, as acetylation of FXR can inhibit its sumoylation, thereby potentially promoting inflammation in certain contexts like obesity. nih.gov
This intricate regulation through PTMs allows for a highly nuanced response to bile acid signaling, integrating metabolic and inflammatory signals to maintain cellular homeostasis.
| Modification | Enzymes Involved | Effect on Receptor Function | Signaling Cross-talk | Reference |
|---|---|---|---|---|
| Acetylation | p300 (acetyltransferase), SIRT1 (deacetylase) nih.gov | Dual role on FXR: can enhance target gene expression but also decrease DNA binding. nih.gov | Inhibits FXR sumoylation, potentially impacting inflammatory responses. nih.gov | nih.govnih.gov |
| Sumoylation | SUMO (Small Ubiquitin-like Modifier) enzymes | Promotes FXR-mediated transrepression of the NF-κB pathway. nih.gov | Plays a key role in the anti-inflammatory effects of bile acid signaling. | nih.gov |
Cellular and Organ Specific Regulatory Roles of 3,7,12 Trihydroxycholan 24 Oate Mechanistic Focus
Regulation of Cholesterol Homeostasis at the Cellular Level
Cholic acid plays a pivotal role in maintaining cellular and whole-body cholesterol homeostasis through a sophisticated feedback mechanism primarily involving the farnesoid X receptor (FXR). researchgate.netahajournals.org As the end-product of the classical pathway of bile acid synthesis, cholic acid acts as a natural ligand for FXR. patsnap.comahajournals.org The activation of FXR by cholic acid in hepatocytes initiates a transcriptional cascade that governs the expression of key genes involved in cholesterol metabolism and transport.
One of the most critical regulatory actions of cholic acid is the feedback inhibition of its own synthesis. researchgate.net Upon binding to FXR, cholic acid induces the expression of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govfrontiersin.org SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1), a key transcription factor required for the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. nih.gov This FXR-SHP-LRH-1 axis ensures that rising intracellular levels of cholic acid suppress further cholesterol catabolism into bile acids, thus conserving cholesterol.
The liver X receptors (LXRs) are another class of nuclear receptors that act as cholesterol sensors and play a crucial role in cholesterol homeostasis. nih.govbioscientifica.combenthamdirect.com While LXR activation typically promotes cholesterol efflux and bile acid synthesis, studies have demonstrated that the FXR-mediated signaling by cholic acid can override LXR-mediated effects on CYP7A1 expression, highlighting the dominant role of cholic acid in the negative feedback regulation of bile acid synthesis. nih.gov
Table 1: Key Mechanistic Roles of 3,7,12-Trihydroxycholan-24-oate in Cholesterol Homeostasis
| Regulatory Mechanism | Key Molecular Target(s) | Cellular Outcome |
| Feedback Inhibition of Bile Acid Synthesis | Farnesoid X Receptor (FXR), Small Heterodimer Partner (SHP), Cholesterol 7α-hydroxylase (CYP7A1) | Decreased conversion of cholesterol to bile acids. |
| Cholesterol Efflux | ATP-binding cassette transporters G5 and G8 (ABCG5/G8) | Increased secretion of cholesterol into bile. |
| Intestinal Cholesterol Absorption | Farnesoid X Receptor (FXR) | Inhibition of intestinal cholesterol absorption, leading to increased fecal excretion. nih.govuobaghdad.edu.iq |
| Interaction with LXR Signaling | Liver X Receptors (LXRs) | FXR activation by cholic acid can override LXR-induced expression of CYP7A1. nih.gov |
Glucose Metabolism Modulation: Mechanistic Insights
The influence of this compound on glucose metabolism is multifaceted, involving the activation of both FXR and the G protein-coupled receptor TGR5, leading to both direct and indirect effects on glucose homeostasis. nih.govelsevier.esscielo.org
Activation of TGR5 by cholic acid, particularly in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1). nih.govscielo.orgnih.gov GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying, all of which contribute to improved glycemic control. elsevier.esscielo.org The mechanism of TGR5-mediated GLP-1 release involves an increase in the intracellular ATP/ADP ratio, leading to a rise in intracellular calcium. nih.gov
The role of FXR in glucose metabolism is more complex. nih.govdiabetesjournals.org Some studies suggest that FXR activation can improve insulin sensitivity and glucose tolerance. nih.gov For instance, FXR activation has been shown to repress the expression of gluconeogenic genes in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase), thereby reducing hepatic glucose production. nih.gov This repression is mediated, in part, by the induction of SHP. nih.gov Furthermore, some research indicates that FXR may facilitate glucose uptake in intestinal epithelial cells by promoting the translocation of the glucose transporter GLUT2 to the cell membrane. researchgate.net
However, other studies have shown that FXR deficiency can lead to improved glucose homeostasis in models of obesity, suggesting that FXR antagonism might be a beneficial therapeutic strategy. diabetesjournals.org The precise effects of cholic acid-mediated FXR activation on glucose metabolism may be context-dependent, influenced by the specific metabolic state and tissue type. diabetesjournals.org
Table 2: Mechanistic Insights into Glucose Metabolism Modulation by this compound
| Receptor | Cellular Location | Downstream Effect | Impact on Glucose Homeostasis |
| TGR5 | Intestinal L-cells | Increased GLP-1 secretion. nih.govnih.gov | Improved insulin secretion and glucose tolerance. scielo.org |
| FXR | Liver, Intestine | Repression of gluconeogenic genes (PEPCK, G-6-Pase). nih.gov | Reduced hepatic glucose production. |
| FXR | Intestine | Potential enhancement of GLUT2-mediated glucose uptake. researchgate.net | Increased intestinal glucose absorption. |
Role in Energy Expenditure and Mitochondrial Function
Recent research has uncovered a significant role for this compound in modulating mitochondrial function and energy expenditure, with some studies indicating that it can induce mitochondrial dysfunction, particularly in skeletal muscle. nih.govnih.govmdpi.com
Mitochondrial Bioenergetics and Oxidative Phosphorylation
Studies have demonstrated that cholic acid can impair mitochondrial bioenergetics. In skeletal muscle cells, cholic acid has been shown to decrease the mitochondrial membrane potential and reduce the oxygen consumption rate (OCR), including basal respiration, ATP-linked respiration, and maximal respiration. nih.govnih.govmdpi.com This suggests a direct inhibitory effect on the electron transport chain and oxidative phosphorylation. nih.gov Specifically, cholic acid treatment has been found to decrease the protein levels of OXPHOS complexes I and II in a TGR5-dependent manner. nih.govmdpi.com The accumulation of certain bile acids can also lead to an increase in mitochondrial reactive oxygen species (mtROS) production. nih.govnih.gov
Impact on Mitochondrial Permeability Transition Pore (PTP)
While direct studies specifically on the effect of this compound on the mitochondrial permeability transition pore (PTP) are limited, the observed cholic acid-induced decrease in mitochondrial membrane potential and increase in mtROS are known triggers for PTP opening. nih.gov The PTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death. nih.gov Given that other hydrophobic bile acids have been shown to induce PTP opening, it is plausible that cholic acid may have a similar effect, contributing to its observed effects on mitochondrial dysfunction. nih.gov
Immunomodulatory and Anti-inflammatory Effects at the Cellular and Molecular Interface
The immunomodulatory properties of this compound are complex and context-dependent, involving the activation of various signaling pathways, most notably nuclear factor-kappa B (NF-κB). nih.govsciopen.comnih.govtandfonline.com
In certain cell types, such as colon cancer cells, cholic acid has been shown to induce a pro-inflammatory response by activating NF-κB. nih.gov This activation is mediated through an increase in reactive oxygen species (ROS) production and the subsequent activation of mitogen-activated protein kinases (MAPKs). nih.gov The activation of NF-κB can lead to the expression of pro-inflammatory cytokines and other inflammatory mediators.
Conversely, in the context of cholestatic liver injury, the activation of NF-κB by bile acids, including cholic acid, has been suggested to be a protective mechanism that reduces liver injury. nih.gov This highlights the dual nature of NF-κB signaling, where its effects can be either detrimental or beneficial depending on the cellular context and the duration of the stimulus.
Furthermore, the activation of FXR and TGR5 by cholic acid can have anti-inflammatory effects in immune cells like macrophages. frontiersin.orgnih.govnih.gov FXR activation can inhibit the production of pro-inflammatory cytokines by interfering with NF-κB signaling. frontiersin.org Similarly, TGR5 activation in macrophages can promote a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype and increase the production of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.gov Probiotics can metabolize primary bile acids into secondary bile acids, which can then inhibit the NF-κB pathway in macrophages, reducing the expression of pro-inflammatory cytokines. frontiersin.org
Table 3: Immunomodulatory Mechanisms of this compound
| Signaling Pathway/Receptor | Cellular Target | Outcome |
| NF-κB | Colon Cancer Cells | Pro-inflammatory response, increased cell invasion. nih.gov |
| NF-κB | Hepatocytes (in cholestasis) | Potential protective effect against liver injury. nih.gov |
| FXR | Macrophages | Inhibition of pro-inflammatory cytokine production. frontiersin.orgnih.gov |
| TGR5 | Macrophages | Polarization towards an anti-inflammatory M2 phenotype, increased IL-10 production. frontiersin.orgnih.gov |
Regulation of NF-κB Signaling Pathway
This compound, derived from cholic acid, demonstrates a complex, context-dependent regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of inflammatory responses. In certain contexts, cholic acid can promote NF-κB activation. For instance, in colon cancer cells, cholic acid has been shown to induce the production of reactive oxygen species (ROS), which in turn activates p38 MAPK, a kinase that functions as an upstream signal for NF-κB activation. nih.gov This leads to the phosphorylation and degradation of the inhibitory subunit IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov
Conversely, bile acids can also exert anti-inflammatory effects by suppressing NF-κB signaling. This is often mediated through the farnesoid X receptor (FXR), a nuclear receptor for which bile acids are natural ligands. nih.govfrontiersin.org Activation of FXR can interfere with NF-κB-driven inflammation, contributing to the maintenance of epithelial barrier integrity. youtube.com Some studies have shown that probiotics can metabolize primary bile acids into secondary bile acids, which then inhibit the NF-κB pathway in macrophages, reducing the expression of pro-inflammatory cytokines. frontiersin.org The regulatory activity of bile acids on NF-κB is therefore highly dependent on the cell type, the specific bile acid, and the surrounding inflammatory milieu. frontiersin.orgnih.govsciopen.com
| Regulatory Context | Mechanism of Action | Key Mediators | Outcome |
| Pro-inflammatory (Colon Cancer Cells) | ROS-dependent activation of p38 MAPK pathway. | Reactive Oxygen Species (ROS), p38 MAPK, p65 | Increased NF-κB activity, expression of inflammatory genes. nih.gov |
| Anti-inflammatory (General) | Activation of Farnesoid X Receptor (FXR). | FXR, SHP | Suppression of NF-κB responsive elements, reduced cytokine production. nih.govfrontiersin.org |
| Anti-inflammatory (Macrophage) | Inhibition of NF-κB pathway via secondary bile acid metabolites. | Probiotics, Secondary bile acids | Reduced expression of pro-inflammatory cytokines. frontiersin.org |
Modulation of Inflammasome Activation (e.g., NLRP3)
The role of this compound and its parent acid in modulating inflammasome activation, particularly the NLRP3 inflammasome, is multifaceted and cell-type specific. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of potent pro-inflammatory cytokines like IL-1β. nih.govfrontiersin.org
Studies have shown that different bile acids can have distinct effects on NLRP3 activation. For example, lithocholic acid (LCA) can lead to strong liver damage and NLRP3 inflammasome activation, particularly in Kupffer cells (liver-resident macrophages). nih.gov In contrast, deoxycholic acid (DCA) has been shown to activate the NLRP3 inflammasome in hepatic stellate cells, promoting fibrotic changes. nih.gov This damage and pro-fibrogenic signaling can be lessened in the absence of NLRP3, highlighting the inflammasome's critical role in mediating the pathological effects of these bile acids. nih.gov While some bile acids like chenodeoxycholic acid (CDCA) are potent inducers of NLRP3 activation, others can inhibit it. nih.gov This differential activation suggests that the specific composition of the bile acid pool is a key determinant of the inflammatory outcome in tissues like the liver. nih.govnih.govfrontiersin.org
| Bile Acid | Target Cell Type | Effect on NLRP3 Inflammasome | Pathological Outcome |
| Lithocholic Acid (LCA) | Kupffer Cells | Activation | Pro-inflammatory phenotype, liver damage. nih.gov |
| Deoxycholic Acid (DCA) | Hepatic Stellate Cells | Activation | Pro-fibrotic signals, early fibrosis. nih.gov |
| Chenodeoxycholic Acid (CDCA) | Macrophages | Dose-dependent activation | Pro-inflammatory cytokine secretion, contributes to cholestatic liver injury. nih.gov |
Effects on Immune Cell Function (e.g., Macrophages, Dendritic Cells)
This compound and other bile acids are significant modulators of innate immune cell function, particularly macrophages and dendritic cells (DCs). nih.gov These effects are largely mediated through bile acid receptors like FXR and TGR5, which are expressed on various immune cells. frontiersin.orgnih.gov
In macrophages, bile acids can shift their polarization. Activation of FXR and TGR5 can reverse pro-inflammatory M1 polarization towards an anti-inflammatory M2 phenotype, which is characterized by the production of IL-10. frontiersin.org However, the effects can vary depending on the specific bile acid. While some secondary bile acids like lithocholic acid (LCA) and the primary bile acid chenodeoxycholic acid (CDCA) have been shown to suppress LPS-stimulated TNF-α production by macrophages, cholic acid did not show the same effect in some studies. mdpi.com
In dendritic cells, the main antigen-presenting cells, bile acids can inhibit their maturation and activation. For instance, LCA has been shown to inhibit the production of pro-inflammatory cytokines and the expression of surface markers on DCs. nih.gov Deoxycholic acid (DCA), but not its precursor cholic acid (CA), was found to modulate DC function. nih.gov This modulation can impact the subsequent adaptive immune response, highlighting the role of gut microbiota-mediated conversion of primary to secondary bile acids in regulating systemic immunity. nih.govnih.gov
| Immune Cell | Bile Acid/Receptor | Mechanism of Action | Functional Outcome |
| Macrophages | General (via FXR/TGR5) | Shifts polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory). | Increased IL-10 production, reduced inflammation. frontiersin.orgnih.gov |
| Macrophages | LCA, CDCA | Suppression of LPS-stimulated TNF-α production. | Anti-inflammatory response. mdpi.com |
| Dendritic Cells | LCA (via TGR5) | Inhibits pro-inflammatory cytokine production and surface molecule expression. | Attenuates DC maturation and activation. nih.gov |
| Dendritic Cells | DCA (not CA) | Modulation of DC function. | Altered adaptive immune response. nih.gov |
Gut-Liver Axis Regulation: Molecular Communication Beyond Enterohepatic Recirculation
The communication along the gut-liver axis is critical for maintaining metabolic and immune homeostasis, and this compound is a key signaling currency in this dialogue. nih.govfrontiersin.orgnih.gov Beyond its role in the enterohepatic circulation for fat absorption, it acts as an endocrine molecule. youtube.comnih.govresearchgate.net In the intestine, bile acids activate FXR in enterocytes, leading to the release of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice). researchgate.netmdpi.commdpi.com FGF19 travels through the portal vein to the liver, where it binds to its receptor FGFR4 on hepatocytes. This binding initiates a signaling cascade that suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thus providing a negative feedback loop to control the size of the bile acid pool. researchgate.netmdpi.com
This gut-liver signaling also plays a crucial role in maintaining the integrity of the intestinal barrier and providing antibacterial defense. nih.gov Dysregulation of bile acid signaling, often linked to gut microbiota dysbiosis, can lead to increased intestinal permeability, allowing bacterial products like endotoxins to translocate to the liver, which can perpetuate a cycle of inflammation and liver injury. nih.govfrontiersin.org
Pancreatic Beta-Cell Function and Insulin Secretion Regulation
Emerging evidence suggests that bile acids, as signaling molecules, also play a role in regulating pancreatic beta-cell function and insulin secretion, thereby influencing glucose homeostasis. nih.govnih.gov Receptors for bile acids, including FXR and TGR5, are present in pancreatic beta-cells. nih.govwikipedia.org
Studies have demonstrated that activation of these receptors can enhance glucose-stimulated insulin secretion (GSIS). For instance, the bile acid taurochenodeoxycholate (TCDC) has been shown to acutely increase GSIS in mouse islets. nih.gov This effect is mediated through FXR activation, which leads to the inhibition of ATP-dependent potassium (KATP) channels. nih.gov The closure of KATP channels causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent exocytosis of insulin-containing granules. This action appears to be a non-genomic effect of FXR activation. nih.gov Furthermore, beneficial gut microbes can metabolize primary bile acids into secondary bile acids, which can activate FXR and stimulate the release of FGF19/15, enhancing insulin sensitivity and glucose tolerance. mdpi.com
Role in Hepatocyte Homeostasis and Stress Responses (e.g., ER Stress, Autophagy, Redox Balance)
This compound and other bile acids are pivotal in maintaining hepatocyte homeostasis, but can also induce cellular stress when their concentrations become pathologically elevated, as seen in cholestatic liver diseases.
Endoplasmic Reticulum (ER) Stress: Hydrophobic bile acids can induce ER stress in hepatocytes, leading to the unfolded protein response (UPR). nih.govbmj.com This can be a protective mechanism, as ER stress can activate pathways that suppress bile acid synthesis and enhance their export from the liver. nih.gov However, prolonged or severe ER stress can trigger apoptosis and contribute to liver injury. nih.govoup.com The hydrophobicity of the bile acid is a key determinant of its capacity to induce ER stress. nih.gov
Autophagy: Autophagy is a cellular degradation process essential for removing damaged organelles and proteins. Bile acids have a complex relationship with autophagy. In conditions of cholestasis, the accumulation of bile acids can impair autophagic clearance, leading to the buildup of toxic protein aggregates and enhanced cell death. nih.govmdpi.com Conversely, stimulating autophagy can be protective against cholestasis-induced liver injury by eliminating damaged components, including reactive oxygen species (ROS). nih.govresearchgate.net
Redox Balance: The metabolic activity of hepatocytes makes them susceptible to oxidative stress. Lipophilic bile acids, including cholic acid, can increase the production of ROS in hepatocytes, leading to an imbalance in the cellular redox state. nih.gov This oxidative stress can damage cellular components and contribute to hepatocyte toxicity. nih.gov The cellular antioxidant systems work to counteract this, but in cholestatic conditions, this balance can be overwhelmed, contributing to liver injury. mdpi.com
Regulation of Hepatic Lipid Synthesis and Lipogenesis
This compound, through its parent acid, is a key regulator of hepatic lipid metabolism. The synthesis of bile acids from cholesterol represents a major pathway for cholesterol catabolism in the liver. nih.gov The regulation of lipogenesis (the synthesis of fatty acids) is complex and involves several key transcription factors, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.govnih.gov
Interactions with the Gut Microbiome in Bile Acid Metabolism
Impact of Gut Microbiota Composition on 3,7,12-Trihydroxycholan-24-oate Profile
Research has identified key bacterial phyla, namely Firmicutes and Bacteroidetes, as major players in bile acid metabolism. Within these phyla, specific genera and species possess the enzymatic machinery necessary to alter cholic acid. For instance, bacteria belonging to the Clostridium and Eubacterium genera are well-known for their ability to dehydroxylate cholic acid. youtube.com Studies have shown that a higher abundance of these bacteria is correlated with a decreased concentration of cholic acid and a corresponding increase in its secondary bile acid derivative, deoxycholic acid. nih.gov
Conversely, a lower diversity or an altered composition of the gut microbiota, a state known as dysbiosis, can lead to a less efficient metabolism of cholic acid. This can result in an accumulation of primary bile acids like this compound in the gut. nih.gov For example, in certain disease states characterized by gut dysbiosis, such as inflammatory bowel disease and cirrhosis, a significant shift in the bile acid profile is observed, often with an increased ratio of primary to secondary bile acids. nih.govnih.gov
A study investigating the link between fecal bile acids and gut microbiota in patients with cirrhosis found that those with advanced disease had lower levels of secondary bile acids and higher levels of primary bile acids compared to healthy controls. nih.gov This was associated with a reduced abundance of 7α-dehydroxylating bacteria such as Ruminococcaceae and Blautia. nih.gov
The following table summarizes the key gut microbial taxa and their impact on the this compound profile:
| Microbial Taxa | Impact on this compound Profile | Primary Metabolic Function |
|---|---|---|
| Clostridium | Decreases this compound levels | 7α-dehydroxylation |
| Eubacterium | Decreases this compound levels | Deconjugation and 7α-dehydroxylation |
| Ruminococcaceae | Associated with lower fecal this compound | 7α-dehydroxylation |
| Blautia | Associated with lower fecal this compound | 7α-dehydroxylation |
| Bacteroides | Contributes to deconjugation | Bile salt hydrolysis |
| Lactobacillus | Contributes to deconjugation | Bile salt hydrolysis |
Microbiota Enzymes Involved in Bile Acid Modification
The biotransformation of this compound by the gut microbiota is mediated by a specific set of bacterial enzymes. Two of the most crucial classes of enzymes in this process are bile salt hydrolases (BSHs) and 7α-dehydroxylases. illinois.edu
Bile Salt Hydrolases (BSHs): Before cholic acid can be further metabolized, it must first be deconjugated. In the liver, cholic acid is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form conjugated bile acids. nih.gov BSHs, produced by a wide range of gut bacteria including Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium, catalyze the hydrolysis of the amide bond, releasing the unconjugated cholic acid and the respective amino acid. nih.govyoutube.com This deconjugation step is a prerequisite for subsequent modifications, including dehydroxylation. nih.gov
7α-Dehydroxylases: The 7α-dehydroxylation of cholic acid is a key transformation that converts it into the secondary bile acid, deoxycholic acid. nih.gov This multi-step enzymatic process is carried out by a more restricted group of anaerobic bacteria, primarily from the Clostridium and Eubacterium genera. youtube.com The removal of the hydroxyl group at the C-7 position significantly alters the physicochemical properties and signaling functions of the bile acid.
The following table details the key microbial enzymes and their roles in the metabolism of this compound:
| Enzyme | Function | Bacterial Source (Examples) |
|---|---|---|
| Bile Salt Hydrolase (BSH) | Deconjugation of conjugated this compound | Bacteroides, Clostridium, Lactobacillus, Bifidobacterium |
| 7α-Dehydroxylase | Conversion of this compound to deoxycholic acid | Clostridium, Eubacterium |
Reciprocal Regulation: this compound Influencing Microbial Growth and Function
The interaction between bile acids and the gut microbiota is a bidirectional relationship. Just as the microbiota modifies bile acids, this compound and its derivatives can, in turn, influence the composition and function of the microbial community. news-medical.net Bile acids possess antimicrobial properties and can shape the gut microbial landscape by inhibiting the growth of certain bacteria while allowing more resistant species to thrive. news-medical.net
The antimicrobial activity of bile acids is largely attributed to their detergent-like properties, which can disrupt bacterial cell membranes. news-medical.net This selective pressure helps to maintain a balanced microbial ecosystem in the gut. For example, high concentrations of bile acids in the small intestine are thought to contribute to the lower bacterial load observed in this region compared to the colon.
Different bile acids exhibit varying degrees of antimicrobial potency. Generally, unconjugated bile acids are more potent antimicrobials than their conjugated counterparts. This means that the deconjugation of cholic acid by microbial BSHs can actually enhance its antimicrobial effects, further influencing the local microbial environment.
Some bacteria have evolved mechanisms to resist the antimicrobial effects of bile acids, such as altered cell membrane composition and the expression of bile efflux pumps. news-medical.net The ability of certain bacteria to tolerate and even metabolize bile acids like this compound is a key factor in their ability to colonize and persist in the gut.
Dysbiosis and Altered Bile Acid Profiles: Mechanistic Consequences
Dysbiosis, an imbalance in the composition and function of the gut microbiota, is increasingly recognized as a contributing factor to various diseases. wikipedia.org This imbalance can significantly disrupt the intricate metabolism of bile acids, leading to an altered bile acid profile with a range of mechanistic consequences. nih.gov
In a state of dysbiosis, there is often a reduction in the abundance of bacteria capable of performing key bile acid transformations, such as 7α-dehydroxylation. nih.gov This leads to a decreased conversion of primary bile acids like this compound into secondary bile acids. nih.gov The resulting accumulation of primary bile acids and depletion of secondary bile acids can have several downstream effects:
Altered Host Signaling: Bile acids act as signaling molecules that regulate various metabolic pathways through receptors such as the farnesoid X receptor (FXR). elsevier.es Different bile acids have different affinities for these receptors. An altered bile acid profile due to dysbiosis can lead to dysregulated FXR signaling, which has been implicated in metabolic disorders.
Impaired Gut Barrier Function: Secondary bile acids are known to play a role in maintaining the integrity of the gut barrier. A reduction in their levels due to dysbiosis can compromise barrier function, leading to increased intestinal permeability, or "leaky gut." This can allow for the translocation of bacterial products, such as lipopolysaccharide (LPS), into the bloodstream, triggering systemic inflammation.
Increased Susceptibility to Pathogens: The antimicrobial properties of a healthy bile acid pool contribute to colonization resistance, the ability of the native microbiota to prevent the engraftment of invading pathogens. Dysbiosis-induced alterations in the bile acid profile can weaken this defense, making the host more susceptible to enteric infections. For instance, secondary bile acids are known to inhibit the growth of Clostridioides difficile.
Chronic Inflammation: The shift in the bile acid pool can contribute to chronic low-grade inflammation in the gut. youtube.com Primary bile acids, when present in high concentrations, can be pro-inflammatory. youtube.com This, coupled with a compromised gut barrier, can perpetuate a cycle of inflammation that is a hallmark of conditions like inflammatory bowel disease.
In infantile cholestasis, a condition characterized by impaired bile flow, significant gut microbiota dysbiosis is observed, with a decrease in beneficial bacteria and an increase in potentially pathogenic taxa. asm.orgresearchgate.net This is associated with altered fecal bile acid concentrations, highlighting the close connection between liver health, the gut microbiome, and bile acid metabolism. asm.orgresearchgate.net
Dysregulation of 3,7,12 Trihydroxycholan 24 Oate Homeostasis in Pathophysiological Contexts Molecular and Cellular Mechanisms
Cholestatic Liver Diseases: Underlying Molecular Mechanisms of Bile Acid Accumulation and Toxicity
Cholestatic liver diseases are characterized by a reduction or stoppage of bile flow, leading to the accumulation of bile acids within the liver. This buildup, particularly of hydrophobic bile acids like cholic acid, is a central driver of liver injury. The molecular underpinnings of this process are multifaceted, involving impairments in bile secretion and the activation of cellular death pathways.
Impaired Bile Secretion and Transport Protein Function
The secretion of bile is a highly orchestrated process reliant on a suite of transport proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes of hepatocytes. In cholestasis, the function and expression of these transporters are significantly perturbed.
Under normal physiological conditions, bile acids are taken up from the portal blood into hepatocytes primarily by the Na+-taurocholate cotransporting polypeptide (NTCP). They are then secreted across the canalicular membrane into the bile canaliculus, a rate-limiting step mediated by the bile salt export pump (BSEP or ABCB11). nih.gov
In cholestatic conditions, the expression and function of these transporters can be impaired due to genetic mutations or acquired defects. nih.gov For instance, mutations in the ABCB11 gene are responsible for a form of progressive familial intrahepatic cholestasis, leading to a direct failure of bile salt export. researchgate.net Furthermore, inflammatory cytokines, which are often elevated in liver disease, can downregulate the expression of key transport proteins like NTCP and BSEP, further exacerbating the intrahepatic accumulation of bile acids.
In response to elevated intracellular bile acid levels, adaptive mechanisms are activated to mitigate toxicity. These include the upregulation of alternative basolateral export pumps, such as the multidrug resistance-associated proteins 3 and 4 (MRP3 and MRP4) and the organic solute transporters alpha and beta (OSTα/OSTβ), which facilitate the efflux of bile acids back into the systemic circulation for subsequent renal excretion. nih.govgrantome.com However, in prolonged or severe cholestasis, these compensatory mechanisms can be overwhelmed, leading to progressive liver damage.
Cellular Injury Mechanisms: Apoptosis and Necrosis Pathways
The accumulation of toxic bile acids, including cholic acid, within hepatocytes triggers cellular stress and initiates programmed cell death pathways, namely apoptosis and necrosis. slideshare.net The mode of cell death is often dependent on the concentration and type of bile acid, as well as the metabolic state of the cell. nih.govresearchgate.net
Hydrophobic bile acids can induce apoptosis through several mechanisms:
Death Receptor-Mediated Pathway: Bile acids can sensitize hepatocytes to apoptosis by upregulating the expression of death receptors like Fas on the cell surface. Binding of the Fas ligand (FasL) initiates a signaling cascade that activates caspases, the key executioners of apoptosis.
Mitochondrial Pathway: Bile acids can directly damage mitochondria, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. nih.gov This triggers the formation of the apoptosome and subsequent activation of caspase-9 and the downstream executioner caspases. nih.gov
Endoplasmic Reticulum (ER) Stress: The accumulation of bile acids can cause ER stress, leading to the unfolded protein response (UPR). Prolonged or severe ER stress can trigger apoptosis through the activation of caspase-12 and other pro-apoptotic signaling molecules.
When cellular energy (ATP) levels are severely depleted due to overwhelming mitochondrial damage, the cell may undergo necrosis instead of apoptosis. researchgate.net Necrosis is a more inflammatory form of cell death that involves cell swelling, membrane rupture, and the release of intracellular contents, which can further propagate liver injury and inflammation. researchgate.net
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH): Molecular Perturbations
In the context of NAFLD and NASH, the dysregulation of cholic acid homeostasis is intertwined with metabolic dysfunction. Elevated levels of cholic acid have been observed in patients with NASH, contributing to disease progression through several molecular mechanisms.
Cholic acid can activate the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. While transient activation of FXR is generally protective, chronic overactivation in the context of NASH can have detrimental effects. For instance, it can promote hepatic triglyceride accumulation by modulating the expression of genes involved in lipogenesis.
Furthermore, altered gut microbiota in NAFLD and NASH can lead to increased production of secondary bile acids from cholic acid, such as deoxycholic acid (DCA). DCA is more cytotoxic than cholic acid and can exacerbate liver injury by promoting inflammation and fibrosis. It can activate pro-inflammatory signaling pathways, such as the NF-κB pathway, in hepatic stellate cells, the primary cell type responsible for liver fibrosis.
Inflammatory Bowel Disease (IBD): Mechanistic Links to Bile Acid Signaling and Microbiome
The interplay between cholic acid, the gut microbiome, and the host immune system is critical in the pathogenesis of Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. In IBD, the composition and function of the gut microbiota are significantly altered, a state known as dysbiosis.
This dysbiosis disrupts the normal metabolism of primary bile acids like cholic acid into secondary bile acids. This can lead to an altered bile acid pool in the gut, with potential consequences for intestinal inflammation. For example, certain secondary bile acids have anti-inflammatory properties, and their reduced levels in IBD may contribute to an exaggerated immune response.
Furthermore, bile acids can directly modulate the activity of immune cells in the gut. Cholic acid and its derivatives can interact with receptors on various immune cells, including macrophages and T cells, influencing their activation and differentiation. nih.gov This can impact the balance between pro-inflammatory and anti-inflammatory responses in the intestinal mucosa. The altered bile acid signaling in IBD can also compromise the integrity of the intestinal epithelial barrier, increasing its permeability and allowing for the translocation of bacterial products into the bloodstream, which can trigger systemic inflammation.
Metabolic Syndrome, Obesity, and Type 2 Diabetes Mellitus: Cellular and Molecular Perturbations
Dysregulation of cholic acid metabolism is increasingly recognized as a contributor to the pathophysiology of metabolic syndrome, obesity, and type 2 diabetes mellitus (T2DM). nih.gov These conditions are characterized by insulin (B600854) resistance, a state in which cells fail to respond effectively to insulin, leading to elevated blood glucose levels.
Bile acids, including cholic acid, have emerged as important signaling molecules in the regulation of glucose and energy homeostasis. They can activate the G protein-coupled receptor TGR5, which is expressed in various tissues, including brown adipose tissue and skeletal muscle. Activation of TGR5 can increase energy expenditure and improve glucose tolerance.
However, in the context of obesity and metabolic syndrome, the composition and signaling of the bile acid pool can be altered. nih.gov This can contribute to insulin resistance through several mechanisms. For instance, changes in the gut microbiota associated with obesity can alter the metabolism of cholic acid, leading to the production of secondary bile acids that may impair insulin signaling. Furthermore, elevated levels of certain bile acids can promote low-grade chronic inflammation, a key feature of obesity and T2DM that contributes to insulin resistance.
Role in Carcinogenesis: Mechanistic Pathways in Specific Tissues (e.g., hepatocellular carcinoma, colorectal cancer)
Chronic inflammation and cellular damage induced by dysregulated cholic acid homeostasis can create a microenvironment that is conducive to the development of cancer, particularly in the liver and colon.
Hepatocellular Carcinoma (HCC): In the context of chronic cholestatic liver diseases, the persistent accumulation of toxic bile acids, including cholic acid, is a major risk factor for the development of HCC. The mechanisms by which bile acids promote liver cancer are complex and include:
Induction of Oxidative Stress: Bile acids can generate reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, leading to mutations and genomic instability.
Promotion of Cell Proliferation: Bile acids can stimulate the proliferation of hepatocytes and cholangiocytes, which can contribute to tumor growth.
Activation of Pro-survival Signaling Pathways: Bile acids can activate signaling pathways, such as the EGFR/Ras/MAPK pathway, that promote cell survival and inhibit apoptosis, allowing for the survival and expansion of cancer cells.
Colorectal Cancer (CRC): High dietary fat intake is associated with an increased risk of CRC, and this is thought to be mediated in part by increased levels of fecal bile acids, including the cholic acid-derived secondary bile acid, deoxycholic acid (DCA). nih.gov DCA is considered a co-carcinogen and can promote CRC development through several mechanisms:
Induction of DNA Damage: DCA can cause DNA damage through the generation of ROS.
Activation of Pro-inflammatory Pathways: DCA can activate the NF-κB signaling pathway, which promotes inflammation and cell survival. nih.gov
Disruption of Apoptosis: DCA can inhibit apoptosis in colon cancer cells, allowing for their uncontrolled growth.
Advanced Research Methodologies and Analytical Approaches for 3,7,12 Trihydroxycholan 24 Oate Studies
Targeted and Untargeted Bile Acid Metabolomics using Mass Spectrometry
Mass spectrometry-based metabolomics has become a cornerstone for the comprehensive analysis of bile acids like 3,7,12-trihydroxycholan-24-oate. This approach allows for both the quantification of known bile acids (targeted) and the discovery of novel or unexpected bile acid metabolites (untargeted). sciex.comnih.gov The structural diversity of bile acids, including various forms such as free, conjugated (with glycine (B1666218) or taurine), sulfated, or glucuronidated, necessitates robust analytical methods to achieve comprehensive detection and quantification. sciex.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of bile acid profiles in biological samples. nih.govmdpi.com This technique offers exceptional resolution, sensitivity, and specificity, which are crucial for distinguishing between structurally similar bile acid isomers. sciex.comnih.govmdpi.com High-resolution mass spectrometry (HRMS), often utilizing technologies like Orbitrap or time-of-flight (TOF), provides accurate mass measurements, further enhancing the identification of bile acids and reducing background interferences. sciex.comnih.gov
Methodologies have been developed for the highly sensitive quantitative determination of numerous bile acids, including this compound, from small sample volumes of plasma, serum, urine, or stool. nih.gov For instance, one method allows for the quantification of up to 36 different bile acids in a single run. nih.gov The use of specific stationary phases, such as C18 reversed-phase columns, and optimized mobile phase gradients are critical for achieving chromatographic separation of these complex mixtures. aragen.com
Challenges in LC-MS/MS analysis of bile acids include their structural isomerism, the wide dynamic range of their concentrations in biological samples, and matrix effects that can suppress or enhance ion signals. sciex.com To overcome these challenges, isotopically labeled internal standards are often employed to correct for variability during sample preparation and analysis. sciex.com
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
| Ionization Mode | Electrospray Ionization (ESI) Negative Mode | aragen.com |
| Parent Ion (m/z) | 407.3 | aragen.com |
| Fragment Ion (m/z) | 343.10 | aragen.com |
| Stationary Phase | C18 Reverse Phase | aragen.com |
| Mobile Phase | Water/Methanol or Acetonitrile/Isopropanol with additives like formic acid or ammonium (B1175870) formate | nih.govaragen.com |
| Lower Limit of Quantification (LLOQ) | As low as 0.1 to 5 ng/mL | nih.govthermofisher.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of bile acids. While it can provide high-resolution data, it may be less effective at separating isomers compared to LC-MS. creative-proteomics.com The process often involves derivatization to increase the volatility of the bile acids, making it a more complex and time-consuming method. creative-proteomics.com
A stable isotope dilution method using GC-MS with electron capture negative chemical ionization has been described for measuring the kinetics of this compound in small plasma samples. nih.govresearchgate.net This method involves the use of a deuterated internal standard, [2,2,4,4-2H4]CA, and a specific derivatization agent. nih.govresearchgate.net
Isotopic Tracing and Flux Analysis for Bile Acid Kinetics and Turnover
Stable isotope dilution techniques are the preferred method for studying bile acid kinetics in vivo, as they avoid the risks associated with radioactive tracers. nih.govresearchgate.netisotope.com By administering a stable isotope-labeled form of this compound, researchers can track its distribution, pool size, fractional turnover rate, and synthesis rate in various species, including humans, rats, and mice. nih.govresearchgate.net
These studies have revealed species-dependent differences in cholic acid kinetics. nih.govresearchgate.net For example, the cholic acid pool size is significantly larger in mice compared to rats and humans when normalized to body weight. nih.govresearchgate.net Simplified methods involving fewer blood sample collections have been developed to make these studies more feasible for larger population studies. nih.gov For instance, a two-time-point blood collection approach has been shown to provide statistically reliable data for group comparisons of bile acid kinetics. nih.gov
Genetic Manipulation Models: Knockout, Knock-in, and Transgenic Systems (e.g., Cyp8b1-deficient mice)
Genetically modified mouse models have been instrumental in understanding the role of specific enzymes and pathways in bile acid metabolism. nih.gov A key example is the Cyp8b1-deficient mouse, which lacks the sterol 12α-hydroxylase enzyme responsible for the synthesis of this compound. nih.govdiabetesjournals.org
The absence of Cyp8b1 leads to a complete lack of cholic acid and its derivatives in these mice. diabetesjournals.org This results in several significant metabolic changes, including:
An expanded bile acid pool size due to a loss of negative feedback regulation on the primary bile acid synthesis pathway. nih.govdiabetesjournals.org
A significant decrease in intestinal cholesterol absorption. nih.govahajournals.org
Increased fecal excretion of total bile acids and cholesterol. ahajournals.org
Improved glucose tolerance and insulin (B600854) sensitivity. diabetesjournals.org
Protection from weight gain when challenged with a high-fat diet. ahajournals.org
Increased brain levels of chenodeoxycholic acid (CDCA), which has been shown to reduce neuronal excitotoxicity. biorxiv.orgbiorxiv.org
These models have been crucial in demonstrating the specific roles of this compound in regulating cholesterol homeostasis, glucose metabolism, and even neuronal function. nih.govdiabetesjournals.orgbiorxiv.org
In Vitro Cell Culture Models for Mechanistic Studies (e.g., primary human hepatocytes, enterocytes, immune cells)
In vitro cell culture models provide a controlled environment to investigate the molecular mechanisms underlying the effects of this compound.
Primary Human Hepatocytes: These cells are considered the gold standard for studying hepatic bile acid synthesis, transport, and regulation. They allow for the direct investigation of how this compound influences gene expression and cellular pathways in the liver.
Enterocytes: Cell lines such as Caco-2 are used to model the intestinal epithelium and study the transport and signaling of bile acids. nih.gov These models have been used to investigate the active uptake of conjugated bile acids by the apical sodium-dependent bile acid transporter (ASBT) and their subsequent transport across the cell. nih.govphysiology.org They are also valuable for studying how bile acids regulate intestinal barrier function and inflammation. physiology.org
Immune Cells: The role of bile acids in modulating immune responses is an emerging area of research. In vitro studies using immune cells can help to elucidate how this compound and other bile acids interact with immune cell receptors and signaling pathways to influence inflammation. frontiersin.org
Fecal Microbiota Cultures: Anaerobic batch cultures inoculated with human fecal microbiota are used to model the metabolism of primary bile acids by gut bacteria. frontiersin.org These systems have been used to identify specific bacterial genera associated with the deconjugation and dehydroxylation of this compound. frontiersin.org
Computational Modeling of Bile Acid Dynamics and Receptor Interactions
Computational modeling has emerged as a powerful tool to understand the complex dynamics of bile acid metabolism and their interactions with various receptors. nih.gov Physiologically-based pharmacokinetic (PBPK) models can simulate the enterohepatic circulation of bile acids, their distribution in different tissues, and their accumulation under normal and pathological conditions. nih.gov These models can help predict how genetic variations or drug interactions might affect bile acid levels. nih.gov
Molecular dynamics (MD) simulations provide atomic-level insights into the structure and behavior of bile acid micelles and their interactions with other molecules, such as phospholipids (B1166683) and cholesterol. acs.org These simulations can help to understand how this compound contributes to the solubilization of lipids in the gut. acs.orgnih.gov Furthermore, computational models are being developed to map the complex signaling networks regulated by bile acids, which can help to identify key regulatory points and potential therapeutic targets. researchgate.net
Advanced Imaging Techniques for Bile Acid Localization and Cellular Effects
The visualization of bile acid distribution within tissues and cells is crucial for understanding their physiological and pathological roles. A variety of advanced imaging techniques have been developed to localize bile acids and observe their cellular effects, providing spatial and dynamic information that is unattainable with traditional biochemical assays. These methods range from label-free approaches that detect endogenous molecules to the use of fluorescently labeled bile acid analogs.
Mass Spectrometry Imaging (MSI) has emerged as a powerful tool for the label-free, spatially resolved analysis of bile acids in tissue sections. nih.govnih.gov Matrix-assisted laser desorption/ionization (MALDI)-MSI, in particular, allows for the simultaneous mapping of multiple bile acid species and their metabolites. nih.govacs.org This technique has been successfully applied to visualize the distribution of bile acids in the liver and intestines of mouse models, revealing regional differences in their metabolism and accumulation. nih.gov For instance, studies have used MALDI-MSI to show the localization of taurine-conjugated bile acids like taurocholic acid (TCA) and taurochenodeoxycholic acid (TCDCA) within the bile ducts of liver tissue. acs.org MSI can provide detailed molecular information combined with spatial context, which is critical for studying dysregulated bile acid metabolism in conditions like high-fat diet-induced metabolic disorders. nih.gov
Fluorescent Bile Acid Derivatives and Microscopy represent another significant approach for tracking bile acid dynamics. By chemically modifying bile acids with fluorescent tags, researchers can visualize their transport and accumulation in living cells and tissues using techniques like confocal microscopy and flow cytometry. explorationpub.comnih.govnih.gov
Several fluorescent probes have been developed, each with specific applications:
Cholyl-glycyl-amido-fluorescein (CGamF) is utilized in studies of bile acid transport in liver cells and for in vitro drug interaction assays. explorationpub.com
Cholyl-lysyl-fluorescein (CLF) serves as a probe for in vivo liver function assessment and can be used with intravital confocal microscopy to study the mechanisms of bile flow. explorationpub.com
4-nitrobenzo-2-oxa-1,3-diazole (NBD) conjugated to cholic acid has been used to create diastereomeric fluorescent derivatives for in vitro studies of bile acid uptake. explorationpub.com
Tauro-nor-THCA-24-DBD is a fluorescent analog that mimics the hepatic transport of taurocholate and is used to study the activity of transporters like the bile salt export pump (BSEP) and Na+-taurocholate cotransporting polypeptide (NTCP). nih.govresearchgate.net
These fluorescent probes allow for real-time visualization of bile acid uptake, intracellular trafficking, and biliary excretion, providing insights into the function of key bile acid transporters such as the organic anion-transporting polypeptides (OATPs), BSEP, and NTCP. nih.govnih.gov
Interactive Data Table: Advanced Imaging Techniques for Bile Acid Studies
| Technique | Principle | Application in Bile Acid Research | Key Findings/Advantages | References |
|---|---|---|---|---|
| Mass Spectrometry Imaging (MSI) | Label-free detection and mapping of molecules based on their mass-to-charge ratio directly from tissue sections. | Spatial visualization of endogenous bile acids and their metabolites in liver and intestine. | Provides detailed molecular and spatial information; allows for simultaneous detection of multiple bile acids. | nih.govnih.govacs.org |
| Confocal Microscopy with Fluorescent Probes | Uses fluorescently labeled bile acid analogs to visualize their transport and localization in living cells and tissues with high resolution. | Studying the dynamics of bile acid uptake, intracellular transport, and biliary excretion; assessing the function of bile acid transporters. | Enables real-time imaging in live cells; provides subcellular localization information. | explorationpub.comnih.gov |
| Flow Cytometry with Fluorescent Probes | Measures the fluorescence of individual cells incubated with fluorescent bile acid derivatives to quantify uptake. | Quantitative analysis of bile acid uptake in cell populations. | High-throughput quantification of cellular uptake. | explorationpub.com |
| Computed Tomography (CT) | Uses X-rays to create cross-sectional images of the body. | Anatomic assessment of the liver and biliary tract to identify structural abnormalities affecting bile flow. | Provides excellent anatomical detail of the hepatobiliary system. | explorationpub.comnih.gov |
| Magnetic Resonance Imaging (MRI) / MRCP | Uses magnetic fields and radio waves to generate detailed images of organs and soft tissues. | Non-invasive evaluation of the biliary tree for obstructions, strictures, and other pathologies. | High-resolution imaging of the biliary system without ionizing radiation. | hoag.orgnih.gov |
CRISPR/Cas9 Applications in Bile Acid Pathway Research
The advent of CRISPR/Cas9 gene-editing technology has revolutionized the study of bile acid metabolism, enabling precise manipulation of the genes involved in their synthesis, transport, and regulation. crisprtx.com This powerful tool allows researchers to create targeted gene knockouts, insertions, and corrections to investigate the function of specific proteins in the bile acid pathway and to model human diseases. crisprtx.comnih.gov
Investigating Bile Acid Synthesis and Metabolism:
CRISPR/Cas9 has been instrumental in elucidating the roles of key enzymes in the bile acid synthesis pathways. By disrupting specific genes in animal models, researchers can study the resulting changes in the bile acid pool and downstream metabolic effects. For example, liver-directed AAV-CRISPR has been used in mice to disrupt the genes encoding:
Cyp7a1 , the rate-limiting enzyme in the classical pathway of bile acid synthesis. ahajournals.org
Cyp8b1 , an enzyme involved in the production of cholic acid. ahajournals.org
Cyp2c70 , which is responsible for the synthesis of muricholic acid in mice. ahajournals.org
These studies have demonstrated that altering the expression of these enzymes leads to significant changes in the size and composition of the bile acid pool, which in turn affects cholesterol metabolism and the development of atherosclerosis. ahajournals.org CRISPR-based screens have also been employed to identify novel genes and small RNAs (sRNAs) that modulate bile acid susceptibility and metabolism in gut bacteria, highlighting the interplay between the host and microbiome in bile acid homeostasis. pnas.org
Modeling Human Genetic Disorders:
A significant application of CRISPR/Cas9 in bile acid research is the creation of cellular and animal models of human genetic diseases affecting bile acid transport. For instance, researchers have used CRISPR/Cas9 to introduce patient-specific mutations into induced pluripotent stem cells (iPSCs) to model progressive familial intrahepatic cholestasis type 2 (PFIC2). nih.govnih.gov This disease is caused by mutations in the ABCB11 gene, which encodes the bile salt export pump (BSEP). nih.govnih.gov By creating iPSC-derived hepatocytes with a specific truncating mutation in BSEP, scientists can study the cellular mechanisms of cholestasis and investigate potential therapeutic interventions in a human-relevant system. nih.gov These models have revealed compensatory mechanisms, such as the upregulation of other transporters, in response to deficient BSEP function. nih.govnih.gov
Studying Bile Acid Receptors and Signaling:
CRISPR/Cas9 is also a valuable tool for investigating the function of nuclear receptors that regulate bile acid metabolism, such as the farnesoid X receptor (FXR). nih.govnih.gov By knocking out or modifying the gene for FXR or its downstream targets in cell lines and animal models, researchers can dissect the complex signaling pathways that govern bile acid homeostasis. This includes understanding how FXR activation influences the expression of genes involved in bile acid synthesis and transport. nih.gov Such studies are crucial for developing therapeutic strategies that target FXR to treat metabolic and cholestatic liver diseases.
Interactive Data Table: CRISPR/Cas9 Applications in Bile Acid Research
| Application Area | Specific Target/Approach | Key Research Findings | Significance | References |
|---|---|---|---|---|
| Bile Acid Synthesis | Disruption of Cyp7a1, Cyp8b1, and Cyp2c70 genes in mice using AAV-CRISPR. | Altered bile acid pool size and composition, impacting cholesterol absorption and atherosclerosis development. | Elucidates the in vivo function of key synthesis enzymes and their role in metabolic disease. | ahajournals.org |
| Genetic Disease Modeling | Introduction of a truncating mutation in the ABCB11 (BSEP) gene in human iPSCs. | Modeled progressive familial intrahepatic cholestasis type 2 (PFIC2), revealing defects in apical bile acid export and activation of compensatory basolateral transport. | Provides a human-relevant in vitro model for studying disease pathogenesis and testing therapies. | nih.govnih.govnih.gov |
| Microbiome Interactions | CRISPRi screen for small RNAs in Bacteroides thetaiotaomicron affecting bile salt fitness. | Identified sRNAs that regulate susceptibility to bile salts by modulating genes involved in cell surface structure. | Uncovers genetic factors in gut bacteria that influence their interaction with host bile acids. | pnas.org |
| Receptor Function | Knockout of FXR or its signaling components in cell and animal models. | Clarifies the role of FXR in regulating the expression of genes for bile acid synthesis and transport. | Advances understanding of the central regulatory pathways in bile acid homeostasis for therapeutic targeting. | nih.govnih.govnih.gov |
Future Research Directions and Translational Perspectives Mechanistic Focus
Elucidating Novel Receptors and Signaling Pathways for 3,7,12-Trihydroxycholan-24-oate
While the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5 are well-established receptors for bile acids, including this compound (cholic acid), the scientific community is actively exploring the existence of other, yet-to-be-discovered, receptors and signaling cascades. biocrates.comnih.gov The diverse physiological effects of cholic acid suggest a more complex signaling network than currently understood. nih.gov Recent research has pointed to other potential receptors like the vitamin D receptor (VDR), pregnane (B1235032) X receptor (PXR), and sphingosine-1-phosphate receptor 2 (S1PR2) as being influenced by bile acids, opening up new lines of investigation into their specific interactions with cholic acid. nih.govnih.gov
Future research will likely focus on:
Deorphanizing Receptors: Identifying novel proteins that bind to cholic acid and transduce downstream signals.
Characterizing Ligand-Specific Activation: Delineating how cholic acid and its various conjugated and deconjugated forms differentially activate known and novel receptors. researchgate.net
Mapping Downstream Pathways: Uncovering the full spectrum of intracellular signaling cascades initiated by cholic acid binding to these receptors, moving beyond the canonical FXR and TGR5 pathways.
Understanding Inter-organ Communication Mediated by this compound beyond the Gut-Liver Axis
The traditional view of cholic acid's role has been largely confined to the enterohepatic circulation, a well-established communication loop between the gut and the liver. nih.gov However, emerging evidence strongly suggests that cholic acid's influence extends far beyond this axis, acting as a systemic signaling molecule that facilitates communication between various organs. nih.gov
Key areas of future investigation include:
The Gut-Brain Axis: Studies have shown that both conjugated and unconjugated bile acids, including cholic acid, can cross the blood-brain barrier. biocrates.com Their presence in brain tissue at concentrations similar to those in circulation suggests a potential role in neuromodulation and the pathogenesis of neurodegenerative diseases. biocrates.com
The Gut-Liver-Adipose Axis: Research indicates the presence of functional bile acid signaling pathways in adipocytes. nih.gov Cholic acid has been shown to antagonize certain inflammatory responses in fat cells, highlighting a potential role in modulating adipose tissue function and inflammation. nih.gov
Other Organ Systems: The systemic circulation of cholic acid implies potential interactions with a multitude of other organs, including the kidneys, heart, and even the skin. biocrates.comnih.gov Understanding these intricate communication networks is a critical frontier in bile acid research.
Mechanistic Basis for Therapeutic Modulations Targeting this compound Pathways
The growing understanding of cholic acid's diverse signaling roles has opened up new therapeutic possibilities for a range of metabolic and inflammatory diseases. nih.govnih.gov Future research in this area will focus on the precise mechanisms by which targeting cholic acid pathways can be therapeutically exploited.
This includes the development and refinement of:
Receptor Agonists and Antagonists: Designing synthetic molecules that can selectively activate or inhibit specific bile acid receptors, such as FXR and TGR5, to achieve desired therapeutic outcomes in conditions like cholestatic liver disease, nonalcoholic fatty liver disease, and type 2 diabetes. nih.govnih.gov Obeticholic acid, a synthetic bile acid analogue, is a prime example of a potent FXR agonist already in clinical use. nih.gov
Enzyme Inhibitors: Targeting the enzymes involved in cholic acid synthesis and metabolism could provide another avenue for therapeutic intervention. For instance, inhibiting key enzymes in the bile acid synthesis pathway could be a strategy for managing certain metabolic disorders. news-medical.net
Microbiome Manipulation: The gut microbiota plays a crucial role in transforming primary bile acids like cholic acid into secondary bile acids. nih.gov Modulating the composition and function of the gut microbiome through probiotics, prebiotics, or fecal microbiota transplantation could indirectly influence cholic acid signaling and its downstream effects. nih.govasm.org
Systems Biology Approaches to Bile Acid Networks and Metabolic Integration
The complex interplay of bile acid synthesis, metabolism, and signaling necessitates a systems-level understanding. researchgate.net Systems biology, which combines experimental data with computational modeling, is poised to provide a more holistic view of how cholic acid and other bile acids are integrated into the broader metabolic network. researchgate.net
Future research will leverage systems biology to:
Develop Comprehensive Network Maps: Constructing detailed maps of the bile acid signaling network, encompassing all known receptors, enzymes, and transporters across different tissues. researchgate.net
Model Dynamic Changes: Creating computational models that can simulate the dynamic changes in bile acid pools and signaling in response to various physiological and pathological stimuli, such as meals or disease states. biorxiv.org
Identify Key Regulatory Nodes: Using network analysis to identify critical control points within the bile acid network that could be targeted for therapeutic intervention.
Q & A
Q. What strategies optimize this compound’s use in drug delivery systems?
- Answer : Micellar formulations require critical micelle concentration (CMC) determination via pyrene fluorescence. Co-encapsulation with hydrophobic drugs (e.g., paclitaxel) improves bioavailability, but bile acid recirculation dynamics complicate pharmacokinetic modeling .
Data Contradiction Analysis
- Natural vs. Synthetic Sources : identifies ethyl this compound as a natural component in P. floccosa essential oil (5.76%), while synthetic routes dominate commercial supplies . Researchers must validate bioactivity equivalence using comparative metabolomics.
- Receptor Specificity : Conflicting reports on FXR activation may stem from impurities in early preparations. Modern studies using ultra-pure (>99%) batches and FXR-knockout models clarify dose-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
